[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine
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Overview
Description
2-(1H-imidazol-1-yl)ethylamine is a compound that features both an imidazole and a thiophene ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the thiophene ring is a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)ethylamine typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with thiophen-3-ylmethylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-imidazol-1-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties .
Medicine
In medicine, 2-(1H-imidazol-1-yl)ethylamine is being investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of infections and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of catalysts for various chemical processes .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: A precursor in the synthesis of 2-(1H-imidazol-1-yl)ethylamine.
Thiophen-3-ylmethylamine: Another precursor used in the synthesis.
Imidazole: A simpler compound with similar chemical properties.
Thiophene: A sulfur-containing heterocycle with similar reactivity.
Uniqueness
What sets 2-(1H-imidazol-1-yl)ethylamine apart from these similar compounds is its combined structure, which allows it to exhibit properties of both imidazole and thiophene rings. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13/h1,3,5-6,8-9,11H,2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNGAYDHMHWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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